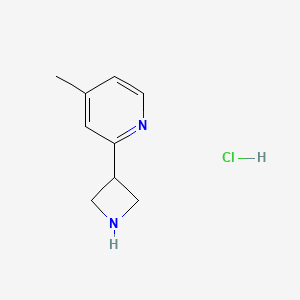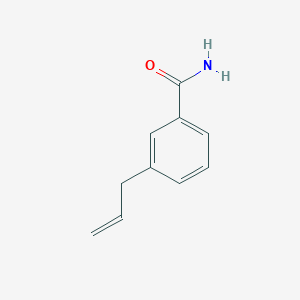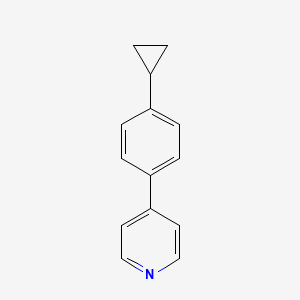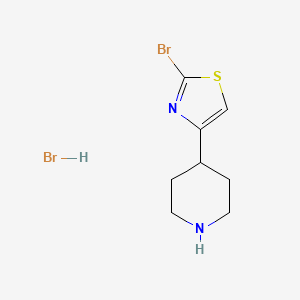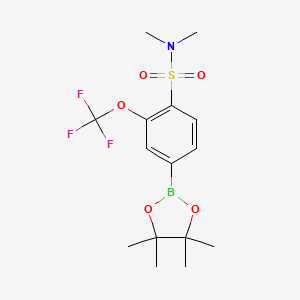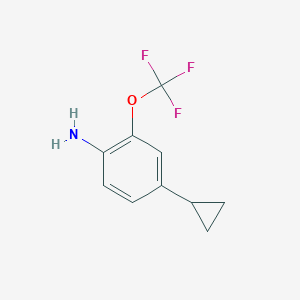
3-(9-Anthracenyl)azetidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9-Anthracenyl)azetidine Hydrochloride is an organic compound that features a four-membered azetidine ring substituted with a 9-anthracenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(9-Anthracenyl)azetidine Hydrochloride typically involves the reaction of azetidine with 9-anthraldehyde under specific conditions. One common method includes the reduction of 9-anthraldehyde oxime with lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) under an argon atmosphere, followed by treatment with hydrochloric acid (HCl) to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-(9-Anthracenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring can be opened or functionalized under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or LiAlH4 in dry THF.
Substitution: Various nucleophiles in the presence of a base such as potassium carbonate (K2CO3).
Major Products:
Oxidation: Anthracene derivatives with oxidized functional groups.
Reduction: Reduced forms of the anthracenyl group.
Substitution: Functionalized azetidine derivatives.
Scientific Research Applications
3-(9-Anthracenyl)azetidine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: Utilized in the development of advanced materials and polymers due to its structural properties.
Mechanism of Action
The mechanism of action of 3-(9-Anthracenyl)azetidine Hydrochloride is primarily driven by the ring strain of the azetidine ring, which makes it highly reactive under certain conditions . The compound can interact with various molecular targets, leading to the formation of new bonds and functional groups. The exact pathways and molecular targets depend on the specific reactions and conditions used.
Similar Compounds:
Azetidine: A simpler four-membered nitrogen-containing ring without the anthracenyl group.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity profile.
Uniqueness: this compound is unique due to the presence of the 9-anthracenyl group, which imparts specific electronic and steric properties to the molecule. This makes it a valuable compound for studying ring strain effects and for use in various synthetic applications .
Properties
Molecular Formula |
C17H16ClN |
|---|---|
Molecular Weight |
269.8 g/mol |
IUPAC Name |
3-anthracen-9-ylazetidine;hydrochloride |
InChI |
InChI=1S/C17H15N.ClH/c1-3-7-15-12(5-1)9-13-6-2-4-8-16(13)17(15)14-10-18-11-14;/h1-9,14,18H,10-11H2;1H |
InChI Key |
GFIXXCDXGRDHTD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C3C=CC=CC3=CC4=CC=CC=C42.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


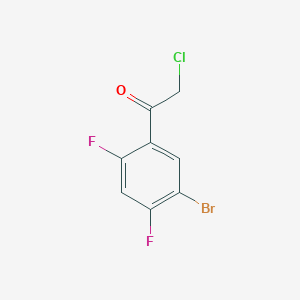
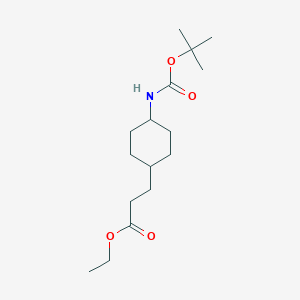
![4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718481.png)
